molecular formula C10H12FNS B14679924 N-(4-Fluorophenyl)butanethioamide CAS No. 35369-64-3

N-(4-Fluorophenyl)butanethioamide

Cat. No.: B14679924
CAS No.: 35369-64-3
M. Wt: 197.27 g/mol
InChI Key: MRWAICBXUCOEMW-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)butanethioamide is a sulfur-containing organic compound characterized by a butanethioamide backbone and a para-fluorophenyl substituent. Thioamides, in general, exhibit distinct electronic and steric properties compared to their oxygen-containing amide counterparts due to the substitution of oxygen with sulfur, which enhances lipophilicity and alters hydrogen-bonding capabilities . The para-fluorine substituent may further modulate electronic effects and metabolic stability, as seen in halogenated aromatic compounds .

Properties

CAS No.

35369-64-3

Molecular Formula

C10H12FNS

Molecular Weight

197.27 g/mol

IUPAC Name

N-(4-fluorophenyl)butanethioamide

InChI

InChI=1S/C10H12FNS/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H,12,13)

InChI Key

MRWAICBXUCOEMW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=S)NC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)butanethioamide typically involves the reaction of 4-fluoroaniline with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which is then treated with a thiol reagent to yield the final thioamide product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or toluene

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)butanethioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetonitrile; temperature0-25°C

    Reduction: Lithium aluminum hydride; solventether; temperature0-25°C

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2); solventacetic acid; temperature0-50°C

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

N-(4-Fluorophenyl)butanethioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)butanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Aromatic Compounds

Compound Core Structure Substituent IC₅₀ (μM) Key Observation
N-(4-Fluorophenyl)maleimide Maleimide F 5.18 Comparable activity to Br/I analogs
N-(4-Iodophenyl)maleimide Maleimide I 4.34 Minimal steric influence

Amide vs. Thioamide Functionality

Replacing the amide group with a thioamide significantly alters physicochemical properties. For instance:

  • N-(4-Acetylphenyl)butanamide (C₁₂H₁₅NO₂, MW 205.26): Contains an amide (-CONH-) linkage and an acetyl group. Amides typically exhibit stronger hydrogen-bonding capacity and higher polarity compared to thioamides, which may reduce membrane permeability .
  • This substitution also reduces rotational freedom, possibly stabilizing specific conformations during target binding.

Table 2: Amide vs. Thioamide Structural Comparison

Compound Functional Group Molecular Weight Key Property
N-(4-Acetylphenyl)butanamide Amide (-CONH-) 205.26 High polarity, strong H-bonding
This compound Thioamide (-CSNH-) N/A* Enhanced lipophilicity

Amino-Substituted Derivatives

These substituents could improve aqueous solubility under acidic conditions compared to this compound, which lacks ionizable groups. Additionally, the ortho-amino substituent may sterically hinder interactions with flat binding pockets, contrasting with the para-fluoro orientation in the target compound .

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